2,4,5-Trimethylphenylboronic acid
Overview
Description
2,4,5-Trimethylphenylboronic acid is an organoboronic acid that functions as a Lewis acid . It contains varying amounts of anhydride .
Synthesis Analysis
This compound has the ability to form a stable boron-oxygen bond with a diverse range of substrates, including alcohols and amines . The boron-oxygen bond proves to be stable and serves as a catalyst for various organic reactions . It also has the capability to form a stable boron-carbon bond with alkenes and alkynes .Molecular Structure Analysis
The molecular formula of this compound is C9H13BO2 . It has a molecular weight of 164.01 g/mol .Chemical Reactions Analysis
This compound is involved in various reactions. It can form a stable boron-oxygen bond with a diverse range of substrates, including alcohols and amines . The boron-oxygen bond proves to be stable and serves as a catalyst for various organic reactions . It also has the capability to form a stable boron-carbon bond with alkenes and alkynes .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 180-190 °C . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 319.5±52.0 °C at 760 mmHg . The compound has a molar refractivity of 47.2±0.4 cm3 .Scientific Research Applications
1. Catalytic Applications
2,4,5-Trimethylphenylboronic acid and its derivatives are utilized in various catalytic processes. For instance, 2-(trimethylsilyl)phenylboronic acid reacts with alkynes in the presence of a rhodium catalyst to produce benzosilole derivatives, showcasing its role in catalytic cleavage of silicon-methyl bonds in trimethylsilyl groups (Tobisu et al., 2009).
2. Material Synthesis
Phenylboronic acid derivatives are crucial in synthesizing new materials. The synthesis of trimeric macrocyclic compounds through the condensation reaction of salicylaldehyde and aminophenylboronic acids demonstrates their utility in material science (Barba et al., 2004).
3. Polymerization Catalysts
In the field of polymer chemistry, derivatives of phenylboronic acids serve as catalysts. For example, boric acid and its derivatives, like phenylboronic acid, are used as metal-free biocatalysts for the ring-opening polymerization of cyclic esters, indicating their effectiveness in synthesizing polymers like poly(e-caprolactone) (Ren et al., 2015).
4. Bioorthogonal Chemistry
2-Formylphenylboronic acid reacts with hydrazinylbenzoic acid in aqueous solution, forming stable products useful for bioorthogonal coupling reactions. This reaction's orthogonality to protein functional groups has potential applications in protein conjugation (Dilek et al., 2015).
5. Drug Delivery Systems
Phenylboronic acid-based materials are being explored for their applications in drug delivery, particularly in constructing glucose-responsive systems for insulin delivery. This includes the development of nanogels, micelles, and mesoporous silica nanoparticles (Ma & Shi, 2014).
6. Experimental Oncology
Simple phenylboronic acid and benzoxaborole derivatives are being investigated in experimental oncology. They have shown antiproliferative potential and proapoptotic effects in cancer cell lines, indicating their potential as anticancer agents (Psurski et al., 2018).
7. Biomedical Imaging and Therapy
Phenylboronic acid-functionalized pyrene derivatives are used for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. Their specific and efficient imaging capabilities, along with their therapeutic potential, highlight their importance in biomedical research (Li & Liu, 2021).
8. Analytical Chemistry
Phenylboronic acids play a significant role in analytical chemistry. For instance, phenylboronic acid columns are used to extract and quantify certain compounds from biological samples, demonstrating their utility in analytical methods (Lawson et al., 1985).
Mechanism of Action
Target of Action
The primary target of (2,4,5-trimethylphenyl)boronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (2,4,5-trimethylphenyl)boronic Acid interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (2,4,5-trimethylphenyl)boronic Acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (2,4,5-trimethylphenyl)boronic Acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, enabling the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The success of this reaction is due to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Result of Action
The result of the action of (2,4,5-trimethylphenyl)boronic Acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceutical and materials science applications .
Action Environment
The action of (2,4,5-trimethylphenyl)boronic Acid is influenced by the reaction conditions, including temperature, solvent, and the presence of a palladium catalyst . The compound is relatively stable and environmentally benign, making it suitable for use in a variety of laboratory and industrial settings . It should be noted that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Properties
IUPAC Name |
(2,4,5-trimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQHKSYWLLYOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408155 | |
Record name | 2,4,5-Trimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-80-6 | |
Record name | B-(2,4,5-Trimethylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352534-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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